Product packaging for Zirconium selenide(Cat. No.:CAS No. 12166-47-1)

Zirconium selenide

Cat. No.: B077680
CAS No.: 12166-47-1
M. Wt: 249.2 g/mol
InChI Key: HKXPEFKCXYKSFA-UHFFFAOYSA-N
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Description

Zirconium Selenide (ZrSe₂) is an advanced two-dimensional (2D) van der Waals material belonging to the transition metal dichalcogenide (TMD) family. It crystallizes in a layered, hexagonal structure where a plane of zirconium atoms is sandwiched between two planes of selenium atoms. This configuration gives rise to exceptional electronic and optical properties, making it a compound of high interest in fundamental and applied research. Its primary research value lies in the study of 2D semiconductors, intercalation chemistry, and nano-electromechanical systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Se2Zr B077680 Zirconium selenide CAS No. 12166-47-1

Properties

IUPAC Name

bis(selanylidene)zirconium
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InChI

InChI=1S/2Se.Zr
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InChI Key

HKXPEFKCXYKSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Se]=[Zr]=[Se]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Se2Zr
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DSSTOX Substance ID

DTXSID6065266
Record name Zirconium selenide (ZrSe2)
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Molecular Weight

249.17 g/mol
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Physical Description

Grey powder; [MSDSonline]
Record name Zirconium selenide
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CAS No.

12166-47-1
Record name Zirconium selenide (ZrSe2)
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Record name Zirconium selenide (ZrSe2)
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Record name Zirconium selenide (ZrSe2)
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Record name Zirconium selenide (ZrSe2)
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Record name Zirconium diselenide
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Synthesis Methodologies and Advanced Growth Techniques of Zirconium Selenide

Vapor Phase Deposition Strategies for Zirconium Selenide (B1212193) Films

Vapor phase deposition (VPD) encompasses a group of processes where a thin film is formed on a substrate from a vapor. These methods are broadly categorized into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD), both of which are utilized in the synthesis of zirconium selenide films. nih.gov

Chemical Vapor Deposition (CVD) of this compound Thin Films

Chemical Vapor Deposition involves the reaction or decomposition of gaseous precursors on a substrate surface to form a solid film. It is a versatile technique capable of producing uniform, high-purity thin films. For materials like zirconium disulphide, related to ZrSe₂, CVD can yield polycrystalline films with grain sizes ranging from 1 to 10 μm. polimi.it The use of highly pure, carbon-free chalcogen precursors such as hydrogen selenide (H₂Se) is beneficial for achieving large crystalline domains. polimi.it

Low-Pressure Chemical Vapor Deposition (LPCVD) is a CVD variant performed at sub-atmospheric pressures. The reduced pressure decreases unwanted gas-phase reactions and enhances film uniformity and conformity.

A notable application of LPCVD is the synthesis of iron-intercalated zirconium diselenide (FeₓZrSe₂) thin films using a single-source organometallic precursor. In one study, the precursor [Fe(η⁵-C₅H₄Se)₂Zr(η⁵-C₅H₅)₂]₂ was used to deposit films on quartz substrates. The deposition was carried out in a single-step process under a dynamic pressure of 10⁻¹ Torr and at a high temperature of 1000 °C. The resulting films were highly reflective, black, and showed complete coverage of the substrate. Characterization through Powder X-ray Diffraction (PXRD) confirmed the formation of the Fe₀.₁₄ZrSe₂ phase, alongside minor secondary phases of FeSe and ZrO₂. The morphology of these films consisted of densely packed dome-like structures.

Parameter Value Reference
Precursor[Fe(η⁵-C₅H₄Se)₂Zr(η⁵-C₅H₅)₂]₂
Deposition MethodLow-Pressure Chemical Vapor Deposition (LPCVD)
SubstrateQuartz
Temperature1000 °C
Pressure10⁻¹ Torr
Resulting FilmFe₀.₁₄ZrSe₂

This interactive table summarizes the LPCVD growth parameters for Fe-intercalated ZrSe₂ thin films.

Metal-Organic Chemical Vapor Deposition (MOCVD) utilizes metal-organic compounds as precursors, which offers advantages such as lower deposition temperatures compared to methods using inorganic halides. wikipedia.orghoriba.com While less documented specifically for ZrSe₂ than for other chalcogenides, the principles of MOCVD are applicable. The process allows for precise control over the film composition by regulating the partial pressures of the individual reactants. polimi.it

For zirconium-based films, precursors like tetrakis(dialkylamides) (e.g., Zr(NEt₂)₄) are known for their high volatility and thermal stability, making them suitable for MOCVD processes aimed at producing materials like zirconium nitride. ethz.ch For the selenium source, organoselenium compounds such as di-tert-butylselenide (DtBSe) have been used in the MOCVD growth of other selenide films, for instance, germanium selenide. researchgate.net A potential MOCVD route for ZrSe₂ would therefore involve the co-deposition of a volatile organozirconium precursor and an organoselenium precursor onto a heated substrate.

Low-Pressure Chemical Vapor Deposition (LPCVD) of this compound

Physical Vapor Deposition (PVD) of this compound

Physical Vapor Deposition (PVD) techniques involve the transfer of material from a solid source to a substrate through physical means, such as evaporation or sputtering, within a vacuum environment.

Molecular Beam Epitaxy (MBE) is a sophisticated PVD technique used to grow high-quality single-crystal thin films (epitaxy). mlz-garching.de The process occurs in an ultra-high vacuum environment (typically 10⁻⁸ to 10⁻¹² Torr), which ensures high film purity. wikipedia.org In MBE, thermal beams of atoms or molecules are generated from elemental sources in effusion cells, and these beams impinge upon a heated, crystalline substrate. mlz-garching.de

For the growth of ZrSe₂ thin films, elemental zirconium and selenium would be used as the source materials. The slow deposition rate, often less than 3,000 nm per hour, allows for the atoms to arrange themselves according to the substrate's crystal lattice, resulting in a highly ordered, epitaxial film. wikipedia.org The growth can be monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED), allowing for precise control over the film's thickness and structure at the atomic layer level. mlz-garching.de MBE is recognized as a method to synthesize ZrSe₂ crystals and films, offering an alternative to chemical methods.

Pulsed Laser Deposition (PLD) is a versatile PVD method where a high-power pulsed laser is used to vaporize a target material, creating a plasma plume that subsequently deposits as a thin film on a substrate. ornl.gov This technique is particularly useful for depositing complex materials because the stoichiometry of the target can often be preserved in the resulting film. ornl.gov

Research into the deposition of Zr-Se containing films has utilized PLD. In one study aiming for SnZrSe₃, a KrF excimer laser (λ=248 nm) was used to ablate a target made from synthesized powder. materialsopenresearch.orgmaterialsopenresearch.org The depositions were performed at room temperature in a high vacuum (base pressure < 10⁻⁵ mbar). materialsopenresearch.org The study found that ablating a complex SnZrSe₃ target led to decomposition and the formation of films containing binary phases like SnSe₂ and amorphous Se. materialsopenresearch.orgmaterialsopenresearch.org This indicates that while PLD is a viable technique for depositing the constituent elements of this compound, careful control of deposition parameters and potentially the use of a pure ZrSe₂ target are necessary to achieve congruent transfer and synthesize high-quality ZrSe₂ thin films. materialsopenresearch.org

Molecular Beam Epitaxy (MBE) for this compound Growth

Chemical Vapor Transport (CVT) Synthesis of this compound Single Crystals

Chemical Vapor Transport (CVT) is a widely utilized technique for growing high-quality single crystals of inorganic compounds, including this compound. mdpi.com This method involves the reaction of precursor materials in a sealed, evacuated ampoule, typically made of quartz, in the presence of a transport agent. A temperature gradient is established along the ampoule, with the precursors located in the hotter "source zone" and the crystal growth occurring in the cooler "growth zone". mdpi.com

For the synthesis of this compound (ZrSe2) and related compounds like zirconium triselenide (ZrSe3), elemental zirconium and selenium powders are used as precursors. mdpi.comias.ac.in Iodine (I2) is a commonly employed transport agent. mdpi.comresearchgate.net The transport agent reacts with the solid precursors at the source zone to form volatile gaseous species. These gaseous molecules then diffuse to the cooler growth zone, where the reverse reaction occurs, leading to the deposition and growth of single crystals. The choice of transport agent and the temperature gradient are crucial parameters that influence the size and quality of the resulting crystals. researchgate.net

Studies have shown that CVT can produce millimeter-sized single crystals of ZrSe2. samaterials.com However, a notable drawback of this method is the potential for halide impurities and point defects within the crystal lattice, which can negatively impact the material's electronic mobility. Despite this, CVT remains a popular and effective method for producing large single crystals of ZrSe2 suitable for research and various applications. samaterials.com

Table 1: Typical Parameters for CVT Growth of this compound

ParameterValue/RangeReference
PrecursorsZirconium (Zr) and Selenium (Se) powders mdpi.com
Transport AgentIodine (I2) mdpi.comresearchgate.net
Source Zone Temperature800°C - 1000°C
Growth Zone TemperatureSlightly lower than the source zone mdpi.com
Crystal Size~8 mm samaterials.com

Solution-Based and Solid-State Synthesis of this compound Nanostructures and Bulk Materials

Beyond single crystal growth, various other techniques have been developed to synthesize this compound in different forms, such as thin films, nanoparticles, and powders. These methods offer advantages in terms of scalability, cost-effectiveness, and control over the material's nanostructure.

Electrochemical Deposition of this compound Thin Films

Electrochemical deposition is a versatile and cost-effective technique for producing thin films of various materials, including this compound. espublisher.com This method involves the reduction of ionic species from an electrolyte solution onto a conductive substrate by applying an electrical potential. ajchem-a.com It offers excellent control over film thickness and morphology by adjusting the deposition parameters. espublisher.comajchem-a.com

Polycrystalline thin films of zirconium diselenide (ZrSe2) have been successfully deposited from an aqueous acidic bath. electrochemsci.orgresearchgate.net In a typical process, zirconyl nitrate (B79036) (ZrO(NO3)2) serves as the source of zirconium ions, and selenium dioxide (SeO2) provides the selenium ions. electrochemsci.orgresearchgate.net The deposition is carried out on conductive substrates like stainless steel or fluorine-doped tin oxide (FTO) coated glass. electrochemsci.orgresearchgate.net X-ray diffraction (XRD) analysis of the deposited films confirms their polycrystalline nature with a hexagonal crystal structure. electrochemsci.orgrasayanjournal.co.in

The properties of the electrodeposited this compound films are highly dependent on the processing parameters. The pH of the electrolyte bath, the applied deposition potential, and the deposition time are critical factors that can be tuned to optimize the film quality. ajchem-a.comx-mol.net

pH: The pH of the electrolyte solution significantly influences the formation and properties of the deposited films. Studies have shown that adjusting the pH can affect the grain size of the film, with an increase in pH leading to larger grains due to agglomeration. x-mol.net For the deposition of iron selenide, an optimal pH range of 2.1 to 2.9 was identified for forming the desired tetragonal phase. mdpi.com

Applied Potential: The deposition potential determines the reduction rate of the ionic species and thus affects the composition and crystallinity of the film. mdpi.com Cyclic voltammetry is often used to determine the optimal potential range for deposition. x-mol.net

Deposition Time: The duration of the deposition process directly controls the thickness of the film. ajchem-a.com Longer deposition times generally result in thicker films. Research on strontium selenide/zirconium selenide superlattices showed that increasing the deposition time from 60 to 100 seconds led to a decrease in film thickness and electrical resistivity. ajchem-a.com

Table 2: Research Findings on Electrochemical Deposition of this compound

PrecursorsSubstrateKey FindingsReference
Zirconyl nitrate, Selenium dioxideStainless steel, FTO glassPolycrystalline films with hexagonal structure were obtained. electrochemsci.orgresearchgate.net
Zirconyl nitrate, Sodium thiosulphate, Selenium dioxideStainless steel, FTO glassFilms were uniform, compact, and showed a direct band gap of 1.63 eV. rasayanjournal.co.in
Zirconium(IV) oxychloride octahydrate, Selenium(IV) oxideFTO glassThe entry of elements can be regulated by this method. ajchem-a.com
Aqueous Acidic Bath Electrodeposition of Zirconium Diselenide

Hydrothermal and Solvothermal Synthesis of this compound Nanoparticles

Hydrothermal and solvothermal methods are effective for synthesizing crystalline nanoparticles of this compound. iust.ac.irmdpi.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave. ui.ac.id

In a typical hydrothermal synthesis of ZrSe2 nanoparticles, precursors like zirconyl chloride octahydrate (ZrOCl2·8H2O) and sodium selenite (B80905) (Na2SeO3) are dissolved in water. iust.ac.ir A surfactant, such as cetyl trimethyl ammonium (B1175870) bromide (CTAB), and a reducing agent, like hydrazine (B178648) hydrate, are often added to control the particle size and prevent agglomeration. iust.ac.ir The resulting mixture is then heated in an autoclave, leading to the formation of ZrSe2 nanoparticles. X-ray diffraction analysis has confirmed the hexagonal crystal structure of the hydrothermally synthesized nanoparticles. iust.ac.ir These methods are advantageous for producing nanoparticles with high purity and controlled morphology. iust.ac.ir

Solid-State Reaction Methods for this compound Powder and Monocrystals

Solid-state reaction is a traditional and straightforward method for synthesizing polycrystalline powders and monocrystals of this compound. europa.eu This technique involves the direct reaction of elemental zirconium and selenium powders at high temperatures in a sealed and evacuated quartz tube. The reaction is typically carried out at temperatures ranging from 600°C to 800°C. europa.euresearchgate.net

This method has been used to synthesize compounds like tin this compound (SnZrSe3). europa.eu The process can result in the formation of needle-like crystals. europa.eunih.gov While effective for producing bulk quantities, a limitation of the solid-state reaction method is that it can sometimes yield products with limited purity. To achieve high-purity materials, extended milling times and repeated calcination cycles may be necessary. rsc.org

Green Synthesis Approaches for Zirconia-Based Nanomaterials (Contextual for related zirconium compounds)

The scientific community is increasingly exploring environmentally friendly methods for synthesizing nanoparticles to enhance biocompatibility and reduce both cost and environmental impact. nih.gov These "green" synthesis approaches utilize biological materials such as bacteria, fungi, and plant extracts, which contain biomolecules like alkaloids, amino acids, proteins, and polyphenols that can act as reducing and stabilizing agents. nih.govjchemrev.com This eliminates the need for hazardous chemicals, high pressure, and excessive energy often associated with traditional physical and chemical methods. jchemrev.com

For zirconia (ZrO2) nanoparticles, a related zirconium compound, various plant extracts have been successfully employed. This method is advantageous due to its simplicity, speed, and cost-effectiveness. jchemrev.commdpi.com The general process involves mixing an aqueous solution of a zirconium salt, such as zirconyl chloride octahydrate, with the plant extract. mdpi.com The phytochemicals present in the extract facilitate the reduction and stabilization of the nanoparticles. jchemrev.commdpi.com The resulting solution is then typically heated and dried to obtain the zirconia nanoparticles, which may be further calcined at elevated temperatures. jchemrev.commdpi.com

Several studies have demonstrated the efficacy of this approach:

Asphodelus fistulosus: Extracts from this plant have been used to synthesize crystalline ZrO2 nanoparticles. The bioactive compounds, including polyphenols and flavonoids, act as reducing and capping agents. mdpi.com

Citrus Sinensis: Peels from this fruit have been utilized to create zirconia nanoparticles, showcasing the potential of waste materials in green synthesis. esciencesspectrum.com

Toddalia asiatica: Aqueous leaf extracts from this plant have served as a stabilizing agent for the synthesis of spherical ZrO2 nanoparticles with sizes ranging from 15 to 30 nm. doaj.org The resulting nanoparticles exhibited a mixed-phase structure of tetragonal and monoclinic forms. doaj.org

Olea ferruginea Royle: Leaf extracts from this plant have also been used in a novel, environmentally friendly synthesis of ZrO2 particles without the need for chemical reducing or stabilizing agents. researchgate.net

The characteristics of the synthesized zirconia nanoparticles, such as their size, morphology, and crystalline phase, can be influenced by the specific plant extract used and the synthesis conditions. jchemrev.com These green-synthesized nanoparticles have shown potential in various applications, including photocatalytic degradation of dyes and as antimicrobial agents. mdpi.commdpi.comdoaj.org

Advanced Precursor Chemistry for this compound Synthesis

Single-Source Precursors for Iron-Intercalated this compound Thin Films

The synthesis of high-quality iron-intercalated zirconium diselenide (FeₓZrSe₂) thin films presents a significant challenge for applications in electronic devices. acs.orgnih.gov Traditional synthesis methods often involve high-temperature, multi-step processes using high-purity elements or chemical vapor transport, which can be complex and time-consuming. ucl.ac.uk An advanced approach that simplifies the process and offers better control over the final product's homogeneity is the use of single-source precursors in chemical vapor deposition (CVD). acs.orgnih.gov

Low-pressure chemical vapor deposition (LPCVD) is a technique that allows for the growth of high-quality thin films from volatile, temperature-sensitive reagents. acs.orgnih.gov The use of a single-source precursor, which contains all the necessary elements (in this case, iron, zirconium, and selenium), offers a more convenient and controlled one-step deposition process. acs.orgnih.gov

A notable example is the use of the organometallic compound [Fe(η⁵-C₅H₄Se)₂Zr(η⁵-C₅H₅)₂]₂ as a single-source precursor for the synthesis of FeₓZrSe₂ thin films. acs.orgfigshare.comresearchgate.net In a typical LPCVD process, this precursor is sublimated and deposited onto a substrate, such as quartz, at high temperatures (e.g., 1000 °C) under low pressure. acs.org

Research Findings:

Successful Synthesis: Studies have demonstrated the successful synthesis of Fe₀.₁₄ZrSe₂ thin films using this single-source precursor. acs.orgnih.govfigshare.com The resulting films were highly reflective and black, with complete coverage of the quartz substrate. acs.org

Phase Composition: Powder X-ray diffraction (PXRD) analysis of the synthesized material confirmed the presence of the desired Fe₀.₁₄ZrSe₂ phase. However, secondary phases of FeSe and ZrO₂ were also identified, indicating that the process may not yield a completely pure product under all conditions. acs.orgnih.govucl.ac.uk The presence of ZrO₂ is often attributed to post-deposition oxidation. acs.org

Structural and Optical Properties: Raman spectroscopy of the films showed the characteristic E_g and A₁_g bands for ZrSe₂-like materials, confirming the expected crystal structure. acs.org The intercalation of iron into the ZrSe₂ lattice was found to cause a small increase in the direct optical band gap to 1.72 eV. acs.orgfigshare.com

Morphology: Scanning electron microscopy (SEM) revealed that the thin films consisted of densely packed domes. acs.org

While the use of this single-source precursor represents a significant advancement, challenges remain in achieving a pure FeₓZrSe₂ system without secondary phases. acs.org Nevertheless, it serves as a proof-of-concept for synthesizing these complex materials from organometallic sources, paving the way for the development of new precursors with varying Fe:Zr ratios for future industrial applications. acs.org

Challenges in this compound Thin Film Synthesis via Sublimation Methods

The synthesis of this compound thin films, particularly complex ternary compounds, using sublimation-based techniques like thermal evaporation and pulsed laser deposition (PLD) presents significant challenges. researchgate.net These methods, while conceptually straightforward, often struggle with the inherent properties of the precursor materials, leading to non-stoichiometric and multiphase films. researchgate.netmaterialsopenresearch.org

Non-Congruent Sublimation of this compound Compounds

A primary obstacle in the sublimation of this compound compounds is their tendency to undergo non-congruent sublimation. This means that instead of evaporating as a single molecular unit, the compound decomposes into multiple constituents with vastly different vapor pressures. researchgate.netmaterialsopenresearch.org

Case Study: SnZrSe₃

Research aimed at synthesizing SnZrSe₃ thin films from a pre-synthesized SnZrSe₃ powder source via thermal evaporation and PLD highlights these challenges. researchgate.net

Thermal Instability: Thermogravimetric analysis revealed that SnZrSe₃ is thermally stable only up to 450 °C. researchgate.net Above this temperature, it decomposes into SnSe, Se, and a zirconium-deficient selenide (ZrSe₂₋ₓ). researchgate.netmaterialsopenresearch.org

Vapor Pressure Disparity: The decomposition products have very different volatilities. SnSe is significantly more volatile than zirconium-containing selenides. materialsopenresearch.orgmaterialsopenresearch.org As a result, during thermal evaporation, only SnSe films were deposited, regardless of the conditions. researchgate.net

PLD Results: When using PLD from a single-phase SnZrSe₃ target, the resulting precursor films were amorphous and consisted of SnSe₂ and amorphous Se phases. researchgate.net Using binary selenide targets (SnSe and ZrSe₂) in PLD resulted in crystalline SnSe and amorphous Se. researchgate.net In neither case was the desired ternary SnZrSe₃ compound formed. researchgate.net The decomposition of ZrSe₂ during ablation also contributes to the presence of elemental selenium in the deposited films. materialsopenresearch.org

Contributing Factors to Non-Congruent Sublimation:

Decomposition upon Energetic Excitation: The energy input during sublimation (heating or laser ablation) is sufficient to break the chemical bonds within the compound, leading to its decomposition. researchgate.netmaterialsopenresearch.org

High Chemical Affinity of Zirconium: Zirconium exhibits a very high chemical affinity for oxygen. researchgate.netmaterialsopenresearch.org This makes it difficult to substitute oxygen with selenium, especially in reactive annealing processes, and can lead to the formation of stable zirconium oxides instead of the desired selenide. researchgate.netmaterialsopenresearch.org

Advanced Characterization and Structural Investigations of Zirconium Selenide

Crystallographic and Structural Elucidation of Zirconium Selenide (B1212193)

X-ray Diffraction (XRD) Analysis of Zirconium Selenide (Powder and Single Crystal)

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. Both powder XRD and single-crystal XRD are employed to analyze this compound (ZrSe2), providing detailed information about its atomic arrangement.

Powder XRD is useful for identifying the crystalline phases present in a sample and for determining lattice parameters. For instance, powder XRD analysis of thin films of iron-intercalated zirconium diselenide (FexZrSe2), obtained by scraping the film, confirmed the formation of a layered ZrSe2 structure with intercalated iron. acs.org Rietveld refinement of the powder XRD data is a powerful method for extracting detailed crystallographic information. acs.orgnih.gov This analysis has been used to verify the formation of FexZrSe2 thin films and to identify secondary phases. acs.orgnih.gov

Single-crystal XRD provides precise information about the crystal structure, including bond lengths and angles. For ZrSe2, single-crystal XRD reveals a hexagonal crystal structure. hqgraphene.com The diffraction patterns of single crystals typically show sharp, well-defined peaks, indicating good crystallinity. ias.ac.in

Determination of Crystal Structure and Unit Cell Parameters

Zirconium diselenide (ZrSe2) typically crystallizes in the CdI2 structure type, which has a trigonal crystal system with the space group P-3m1. acs.orgmdpi.com This structure consists of sheets of zirconium atoms octahedrally coordinated by selenium atoms, with weak van der Waals forces holding the layers together. acs.org However, another form, zirconium triselenide (ZrSe3), possesses a monoclinic structure. hqgraphene.com

The unit cell parameters for hexagonal ZrSe2 have been determined through XRD analysis. The lattice parameters can be influenced by factors such as stoichiometry. acs.org For instance, selenium deficiency can lead to an increase in the 'c' lattice parameter. acs.org

Crystallographic Data for this compound Compounds
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
ZrSe2TrigonalP-3m13.7711(4)3.7711(4)6.1282(9)9090120 mdpi.com
ZrSe2Hexagonal-0.377 nm0.377 nm0.614 nm9090120 hqgraphene.comsamaterials.com
ZrSe3MonoclinicP21/m5.453.749.44---
ZrSe3MonoclinicP21/m0.541 nm0.375 nm0.944 nm9097.5090 hqgraphene.com

Electron Microscopy for Morphological and Nanostructural Studies of this compound

Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and grain structure of materials. In the study of this compound, SEM analysis has revealed various surface features depending on the synthesis method.

For instance, ZrSe2 thin films synthesized by low-pressure chemical vapor deposition (LPCVD) exhibit a surface morphology of irregular, quasi-spherical grains that are uniformly distributed and densely packed. acs.orgnih.gov Cross-sectional SEM of these films has also been used to determine their thickness, which was found to be approximately 300 nm. acs.orgnih.gov Similarly, electrodeposited ZrSe2 thin films show a compact, pinhole-free surface with uniformly distributed spherical grains. electrochemsci.orgresearchgate.net The average grain size in these films was measured to be around 340 nm. electrochemsci.orgresearchgate.net

In the case of hydrothermally synthesized ZrSe2 nanoparticles, SEM reveals a hierarchical nanoparticle surface morphology. iust.ac.ir When zirconium is doped into other selenide materials, such as tin selenide (SnSe), SEM images show that the nanocrystalline grains of the undoped material are randomly distributed and clumped together. researchgate.net Doping with zirconium can lead to a more homogeneous distribution of smaller nano-grains. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) provides high-resolution imaging, making it ideal for characterizing the size, shape, and distribution of nanoparticles. Studies on zirconium-doped cadmium selenide (CdSe) nanoparticles have utilized TEM to confirm that the zirconium ions are uniformly doped over the CdSe surface. jwent.net The TEM images showed that the synthesized particles are in the nanometer size range, although some agglomeration of particles was observed. jwent.net

In the context of zirconia-based nanoparticles, TEM analysis has been used to compare the particle sizes obtained from different synthesis methods. For example, phosphated and sulfated zirconia nanoparticles prepared by an aging method showed smaller particle sizes (10-12 nm) compared to those prepared by precipitation alone (25-30 nm). Similarly, TEM of silica-zirconia oxide nanostructured materials revealed crystallized nanoparticles with a size of approximately 5 nm. mdpi.com

Spectroscopic Investigations of this compound Phonon Modes and Chemical States

Spectroscopic techniques are crucial for understanding the vibrational properties (phonon modes) and the chemical bonding environments (chemical states) within this compound.

Raman spectroscopy is a non-destructive technique used to probe the phonon modes of a material. For ZrSe2, the characteristic Raman-active modes are the in-plane Eg mode and the out-of-plane A1g mode. acs.orgmdpi.comarxiv.org In bulk ZrSe2, the Eg mode is observed around 145.5 cm⁻¹ and the A1g mode at approximately 194.5 cm⁻¹. mdpi.com The positions of these peaks can be influenced by factors such as the number of layers in 2D materials and intercalation. For instance, in iron-intercalated ZrSe2 (FexZrSe2), the Eg and A1g bands are observed at 173 cm⁻¹ and 197 cm⁻¹, respectively. acs.orgnih.gov

Raman Spectroscopy for Vibrational Modes (A1g, Eg) and Phonon Frequencies

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of materials, providing insights into their crystal structure and phonon frequencies. In the case of zirconium diselenide (ZrSe2), which crystallizes in a hexagonal lattice structure, the primary Raman-active modes are the in-plane (Eg) and out-of-plane (A1g) vibrational modes.

The Eg mode corresponds to the in-plane vibrations of the selenium atoms, while the A1g mode represents the out-of-plane vibrations of the selenium atoms. The zirconium atoms remain stationary during these Raman-active vibrations. The frequencies of these modes are sensitive to the number of layers in the material and can be used to distinguish between bulk and few-layer samples. For bulk ZrSe2, the Eg and A1g phonon modes are observed at approximately 147 cm⁻¹ and 194.16 cm⁻¹, respectively. americanelements.com In iron-intercalated ZrSe₂ (FeₓZrSe₂), these bands have been observed at 173 cm⁻¹ (Eg) and 197 cm⁻¹ (A1g). americanelements.comwikipedia.org

Low-temperature Raman spectroscopy measurements on ZrSe₂ have identified the Eg and A1g modes at 149 cm⁻¹ and 196 cm⁻¹, respectively. americanelements.com These experimental values show good agreement with theoretical calculations. americanelements.com The temperature dependence of these Raman modes reveals that most exhibit a linear downshift with increasing temperature. americanelements.com However, in some related transition metal dichalcogenides like ZrS₂, an anomalous upshift (blueshift) of the A₁g mode with temperature has been observed, which is attributed to anharmonic effects. americanelements.com

Interactive Table: Raman Modes of this compound

Raman Mode Vibrational Direction Reported Frequency (cm⁻¹)
Eg In-plane 147 americanelements.com, 149 americanelements.com, 173 (Fe-intercalated) americanelements.comwikipedia.org
A1g Out-of-plane 194.16 americanelements.com, 196 americanelements.com, 197 (Fe-intercalated) americanelements.comwikipedia.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. fishersci.ca For this compound, XPS is crucial for verifying the presence of zirconium and selenium, identifying their oxidation states, and detecting any surface contaminants or changes due to intercalation or oxidation.

In studies of iron-intercalated zirconium diselenide (FeₓZrSe₂), XPS analysis detects the presence of Zr, Se, Fe, and O on the film's surface. americanelements.com The high-resolution Zr 3d spectrum can be fitted with a major doublet where the Zr 3d₅/₂ transition is centered around 182.7 eV. americanelements.com This binding energy corresponds to Zr(IV) bonded to either selenium or oxygen, indicating the presence of ZrSe₂ and/or zirconium dioxide (ZrO₂). americanelements.com The intercalation of a transition metal into the ZrSe₂ lattice can cause a slight shift of the Zr 3d environment to a lower binding energy. americanelements.comwikipedia.org The Se 3d spectrum in FeₓZrSe₂ can be broad and is often fitted with multiple doublets. americanelements.com Peaks at approximately 53.8 eV and 56.0 eV for Se 3d₅/₂ correspond to Se²⁻ bonded to zirconium and metallic Se (Se⁰), respectively, providing evidence for both the ZrSe₂ phase and elemental selenium, which can be a secondary product of oxidation. americanelements.com

Elemental and Stoichiometric Analysis of this compound

Energy Dispersive X-ray Analysis (EDAX/EDS)

Energy Dispersive X-ray Analysis (EDAX or EDS) is a technique used for the elemental analysis of a sample. ereztech.comnih.gov It is often coupled with scanning electron microscopy (SEM) to provide localized compositional information. In the context of this compound, EDAX is employed to confirm the stoichiometry of synthesized thin films and crystals.

Studies on electrodeposited ZrSe₂ thin films have utilized EDAX to perform quantitative elemental analysis. wikipedia.org For as-deposited films, the average atomic percentage for zirconium and selenium was found to be 33.58% and 66.42%, respectively, which confirms the expected 1:2 stoichiometric ratio of ZrSe₂. wikipedia.org Similarly, in the synthesis of iron-intercalated ZrSe₂ thin films, EDAX analysis has been used to confirm that the deposited films are nearly stoichiometric. americanelements.com

Engineering and Characterization of Defects and Intercalation in this compound

Point Defects (Vacancies) in this compound

Point defects, such as vacancies, are zero-dimensional imperfections in a crystal lattice that can significantly influence the material's electronic and magnetic properties. fishersci.be In this compound, both zirconium and selenium vacancies can occur. While pristine ZrSe₂ is non-magnetic, the introduction of vacancies can induce ferromagnetic behavior. fishersci.ie

Theoretical studies using density functional theory (DFT) have investigated the impact of Zr and Se vacancies on the properties of ZrSe₂ nanoribbons. fishersci.ie These calculations show that the presence of vacancies can alter the total spin magnetic moment of the material. fishersci.ie For instance, certain configurations of selenium vacancies in zigzag nanoribbons have been predicted to produce a significant magnetic moment. fishersci.ie The spin density in such defective structures is predominantly distributed around the zirconium atoms near the vacancy sites. fishersci.ie The generation of holes by zirconium vacancies can also be compensated by electrons introduced through processes like intercalation. americanelements.com

Intercalation of Heteroatoms in Zirconium Diselenide (e.g., Fe, Re, Ag)

Intercalation, the insertion of guest atoms or molecules (heteroatoms) into the van der Waals gaps of layered materials like zirconium diselenide, is a key strategy for tuning their physical and chemical properties. starlinechemical.com

Iron (Fe): The intercalation of iron into ZrSe₂ has been demonstrated through methods like low-pressure chemical vapor deposition. americanelements.com Structural analysis confirms that Fe atoms can be incorporated into the ZrSe₂ lattice. americanelements.comwikipedia.org Infrared reflectance spectra of iron-intercalated zirconium diselenide (FeₓZrSe₂) have shown that no new vibrational modes are created as a result of the intercalation. nih.gov Instead, the iron acts to modify the oscillator parameters of the host ZrSe₂ lattice. nih.gov The intercalation of iron can also lead to the formation of secondary phases such as FeSe and ZrO₂ due to post-deposition oxidation. americanelements.com

Rhenium (Re): While detailed studies on rhenium intercalation specifically into ZrSe₂ are not as common, the general principles of transition metal intercalation apply. Rhenium, as a transition metal, could potentially be introduced into the van der Waals gap of ZrSe₂ to modify its electronic properties.

Silver (Ag): The diffusion of silver in related transition metal dichalcogenides like TiS₂ has been quantitatively described, suggesting that similar intercalation behavior could be expected in ZrSe₂. americanelements.com The intercalation process involves the movement of heteroatoms into the interstitial sites within the layered structure.

Copper (Cu): Copper has been successfully intercalated into ZrSe₂ single crystals. americanelements.com This process can lead to the formation of localized impurity states within the band gap of ZrSe₂. americanelements.com At higher concentrations of intercalated copper, a semiconductor-to-metal transition can occur as the Fermi level is shifted into the conduction band. americanelements.com

Doping Strategies and Their Influence on this compound Structure and Properties

Doping, the intentional introduction of impurities into a material, is a fundamental strategy for tuning the intrinsic properties of semiconductors. In the context of this compound (ZrSe₂), doping has been extensively investigated as a method to modify its crystal structure, manipulate its electronic bandgap, and introduce new functionalities such as magnetism. These modifications are crucial for tailoring ZrSe₂ for specific applications in electronics, spintronics, and catalysis. Research has explored various doping approaches, including substitutional doping, where host atoms are replaced by foreign atoms, and intercalation, where atoms are inserted into the van der Waals gaps between layers.

Substitutional Doping with Metals

Replacing zirconium (Zr) or selenium (Se) atoms with other metals can significantly alter the electronic and structural characteristics of ZrSe₂.

Hafnium (Hf) Doping: The substitution of zirconium with hafnium has been shown to induce a transition from a semiconducting to a metallic state in ZrSe₂. arxiv.org In one study, Hf-doped ZrSe₂ single crystals (Zr₀.₈₈Hf₀.₁₂Se₂) exhibited metallic character due to an increase in electron-type carriers. arxiv.org This doping strategy leads to changes in the lattice parameters; for instance, the c-lattice parameter was observed to change from 6.16 Å in pristine ZrSe₂ to 6.19 Å in the Hf-doped version. arxiv.org The introduction of Hf also results in a reduction of the band gap, with calculations showing a decrease from approximately 1.10 eV in the original material to 0.96 eV in the doped sample. arxiv.org

Nickel (Ni) Doping: First-principles studies have investigated the effects of doping the ZrSe₂ monolayer by substituting a selenium atom with a nickel atom. tandfonline.comtandfonline.com This form of doping alters the electronic structure, opening the bandgap of the pristine monolayer from 0.362 eV to 0.676 eV. tandfonline.comtandfonline.com Structurally, the Ni dopant causes a slight contraction, with the resulting Ni-Zr bond length being 2.64 Å, which is shorter than the original Se-Zr bond length of 2.71 Å. tandfonline.com The nickel dopant acts as an electron donor, transferring charge to the ZrSe₂ monolayer. tandfonline.comtandfonline.com

Niobium (Nb) Doping: Theoretical studies on niobium-doped two-dimensional (2D) monolayer ZrSe₂ reveal a significant electronic phase transition. acs.org The introduction of Nb doping into the pristine ZrSe₂ monolayer, which has a calculated band gap of 1.48 eV, causes the energy gap to disappear. acs.org This results in a zero-band gap material with metallic characteristics, facilitating easier electron transfer from the valence band to the conduction band. acs.org

Other Transition Metals (Cr, Mn, Mo, Tc, W, Re): A range of transition metal atoms (X) replacing zirconium in the ZrSe₂ monolayer can induce magnetism and tune its electronic behavior. researchgate.net

Magnetic Properties: Cr-, Mn-, Mo-, Tc-, W-, and Re-doped systems all exhibit magnetic behavior, with induced magnetic moments proportional to the number of unpaired d-orbital electrons on the dopant atom. researchgate.net

Electronic Properties: Doping with chromium (Cr) and molybdenum (Mo) results in a metallic material. In contrast, systems doped with manganese (Mn), technetium (Tc), and rhenium (Re) retain their semiconducting characteristics. researchgate.net Notably, the tungsten (W)-doped ZrSe₂ monolayer is predicted to be a half-metal, a material that is metallic for one spin direction and semiconducting for the other. researchgate.net

Ytterbium (Yb) Doping: The introduction of ytterbium (Yb) into ZrSe₂ thin films has been shown to engineer the optical band gap energy. Depending on the concentration of the Yb dopant, the band gap can be tuned over a range from 2.29 eV down to 1.57 eV. researchgate.net

DopantSubstitution SiteEffect on Bandgap (eV)Resulting Material PropertyStructural Changes
Hafnium (Hf)ZrDecreases from ~1.10 to 0.96Semiconductor-to-metal transition arxiv.orgc-lattice parameter changes from 6.16 Å to 6.19 Å arxiv.org
Nickel (Ni)SeIncreases from 0.362 to 0.676Remains semiconductor tandfonline.comtandfonline.comNi-Zr bond length (2.64 Å) shorter than Se-Zr (2.71 Å) tandfonline.com
Niobium (Nb)ZrDisappears (from 1.48 to zero)Becomes metallic acs.orgLattice parameters a = b = 7.38 Å for 2D Nb-ZrSe₂ acs.org
Chromium (Cr)Zr-Becomes magnetic and metallic researchgate.net-
Manganese (Mn)Zr-Becomes magnetic, remains semiconductor researchgate.net-
Tungsten (W)Zr-Becomes a half-metal researchgate.net-
Ytterbium (Yb)ZrTunable from 2.29 to 1.57Remains semiconductor researchgate.net-

Substitutional Doping with Non-Metals

The replacement of selenium atoms with other non-metal elements provides another avenue to engineer the properties of ZrSe₂.

Boron (B), Carbon (C), and Nitrogen (N) Doping: First-principles calculations show that doping with B, C, and N atoms introduces impurity energy levels near the Fermi level. researchgate.networldscientific.com This effect narrows the material's bandgap, which in turn enhances its electron transport ability and increases its electrical conductivity. researchgate.networldscientific.com Among these, doping with nitrogen atoms was found to cause the most significant structural change, with a bond length reduction of 23.4%. worldscientific.com

Oxygen (O), Sulfur (S), and Tellurium (Te) Doping: When Se atoms are replaced by other chalcogens or oxygen, the type of conductivity can be controlled. Doping with oxygen and sulfur atoms results in n-type doping, where electrons are the majority charge carriers. nih.gov Conversely, doping with tellurium atoms leads to p-type doping, where holes are the majority charge carriers. nih.gov

Fluorine (F) Doping: The introduction of fluorine as a dopant also creates an impurity energy level, leading to a downward shift of the Fermi energy level. worldscientific.com

DopantSubstitution SiteEffect on BandgapResulting Material PropertyKey Finding
Boron (B)SeNarrows bandgap worldscientific.comIncreased electrical conductivity worldscientific.comIntroduces impurity energy levels worldscientific.com
Carbon (C)SeNarrows bandgap worldscientific.comIncreased electrical conductivity worldscientific.comIntroduces impurity energy levels worldscientific.com
Nitrogen (N)SeNarrows bandgap worldscientific.comIncreased electrical conductivity worldscientific.comCauses largest bond length reduction (23.4%) worldscientific.com
Oxygen (O)Se-n-type doping nih.govHas the lowest formation energy among non-metal dopants worldscientific.com
Sulfur (S)Se-n-type doping nih.gov-
Tellurium (Te)Se-p-type doping nih.gov-

Other Doping Strategies

Beyond atomic substitution, other methods like intercalation and charge doping have been explored.

Intercalation Doping: Intercalation involves inserting guest atoms into the van der Waals gaps between the layers of the host material. The intercalation of iron (Fe) into ZrSe₂ has been demonstrated, forming FeₓZrSe₂. acs.org This process typically leads to an increase in the interlayer distance, which is reflected in an expansion of the c-lattice parameter. acs.org This structural modification is accompanied by changes in the electronic structure, as the intercalated atoms can donate charge to the host layers. acs.org

Charge Doping: Instead of introducing impurity atoms, properties can also be modified by injecting charge carriers (electrons or holes) directly. This method, known as charge doping, has been theoretically shown to enhance the mechanical stability of a ZrSe₂ monolayer. aip.org Both electron and hole doping can suppress soft phonon modes that appear under tensile strain, which significantly increases the ideal strength of the material. aip.org The maximum ideal strength of ZrSe₂ can be increased by as much as 79% with hole doping and 56% with electron doping compared to the neutral monolayer. aip.org

Electronic Structure and Advanced Spectroscopic Properties of Zirconium Selenide

Theoretical and Experimental Electronic Band Structure Analysis of Zirconium Selenide (B1212193)

The electronic band structure of zirconium selenide (ZrSe₂), a transition metal dichalcogenide (TMDC), has been a subject of extensive research due to its significant implications for electronic and optoelectronic applications. Both theoretical calculations and experimental techniques have been employed to elucidate its electronic properties.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic band structure of materials. For ZrSe₂, various DFT and many-body perturbation theory (GW) approaches have been utilized to determine its bandgap and band dispersion.

DFT calculations using the modified Becke-Johnson (mBJ) potential, including spin-orbit coupling, indicate that ZrSe₂ has an indirect bandgap, with the valence band maximum (VBM) at the Γ-point and the conduction band minimum (CBM) at the L-point of the Brillouin zone. researchgate.netaip.org Other DFT calculations have also confirmed the indirect semiconducting nature of monolayer ZrSe₂, with the VBM at the Γ point and the CBM at the M point. tandfonline.com The calculated indirect bandgap values vary depending on the functional used. For instance, one study reported a bandgap of 0.51 eV for a monolayer using a standard DFT functional, which increased to 1.18 eV with a hybrid functional, aligning well with experimental values. aip.org Another DFT calculation reported an indirect bandgap of 1.19 eV. rsc.org First-principles calculations under ambient pressure have shown an indirect bandgap with the CBM at the L point and the VBM near the Γ point, with a calculated value of 1.10 eV, consistent with experimental results. aip.org

Calculated Bandgap Values for this compound
Computational MethodMaterial FormBandgap TypeCalculated Bandgap (eV)Reference
DFT (Standard Functional)MonolayerIndirect0.51 aip.org
DFT (Hybrid Functional)MonolayerIndirect1.18 aip.org
DFT (mBJ with SOC)BulkIndirect (Γ-L)- researchgate.netaip.org
DFTMonolayerIndirect (Γ-M)0.362 tandfonline.com
DFTBulkIndirect (Γ-M)1.02 nih.gov
DFT-Indirect1.19 rsc.org
DFTBulkIndirect1.10 aip.org

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic band structure of crystalline solids. wikipedia.orgmdpi.com For ZrSe₂, ARPES studies have provided crucial experimental validation and further insights into its electronic properties.

High-resolution ARPES measurements have been performed on ZrSe₂ single crystals to map its band dispersion. aip.org These studies confirmed the semiconducting nature of ZrSe₂ and revealed the presence of three occupied valence bands at the Γ(A)-point. researchgate.netaip.org The valence band structure, primarily of Se-4p character, shows distinct features along the Γ-M and A-L directions of the Brillouin zone. aip.org

ARPES data have been instrumental in identifying the locations of the VBM and CBM. For bulk ZrSe₂, the VBM is located at the Γ point, while the CBM is at the M point. nih.gov The intercalation of copper atoms into ZrSe₂ leads to electron doping, causing the Fermi level to shift and intersect the conduction bands, which allows for a direct experimental determination of the indirect bandgap. arxiv.org Such experiments have yielded an indirect bandgap of 0.77 eV, which is in close agreement with DFT calculations. arxiv.org

Interestingly, ARPES studies at low temperatures (20 K) have revealed two bands with opposite dispersion at the Fermi energy, a feature not predicted by standard DFT calculations which show only a single conduction band at the L and M-points. researchgate.netaip.org This discrepancy suggests the possibility of more complex underlying physics, such as a folding of valence band states. researchgate.netaip.org

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The partial DOS (PDOS) further breaks this down, showing the contribution of each atomic orbital.

Calculations of the DOS and PDOS for ZrSe₂ reveal the orbital contributions to the valence and conduction bands. mpg.de The valence band is primarily composed of p-orbitals from selenium atoms, while the conduction band is mainly derived from the d-orbitals of zirconium atoms. arxiv.orgnsf.gov Specifically, the valence band maximum (VBM) is dominated by Se-p states, and the conduction band minimum (CBM) is composed of Zr-d states. arxiv.org This is a common feature in the ZrS₂ family of materials. researchgate.net The chemical bond between zirconium and selenium involves the d-orbitals of zirconium and the p-orbitals of tellurium's counterpart, selenium. nsf.gov Scanning probe microscopy has been used to probe the DOS, revealing a large density of states in the conduction band. acs.org

Spin-orbit coupling (SOC), an interaction between an electron's spin and its orbital motion, can have significant effects on the electronic band structure of materials containing heavy elements like selenium.

Density of States (DOS) Analysis of this compound

Electronic Property Modulation and Engineering in this compound

The ability to tune the electronic properties of materials is crucial for their application in various technologies. For ZrSe₂, a key area of research is the engineering of its bandgap.

Transition metal dichalcogenides often exhibit thickness-dependent electronic properties. As the material is thinned down from a bulk crystal to a few layers or a single monolayer, quantum confinement effects can lead to significant changes in the band structure and bandgap.

Bandgap Tuning via Doping and Intercalation in this compound

The electronic properties of this compound (ZrSe2), a transition metal dichalcogenide (TMDC), can be significantly altered through doping and intercalation, processes that involve introducing foreign atoms into its layered structure. These modifications can induce a transition from a semiconducting to a metallic state, offering a powerful method for engineering its bandgap for various electronic and optoelectronic applications.

Doping ZrSe2 with elements like tin (Sn) or bismuth (Bi) has been shown to enhance carrier mobility. For instance, this leads to the formation of compounds such as SnZrSe₃ and ZrBi₂Se₆, which exhibit narrow bandgaps in the range of 0.9–1.1 eV. Similarly, substituting zirconium with hafnium (Hf) in ZrSe2 single crystals introduces extra electrons into the conduction band, causing a shift in the Fermi level and resulting in metallic behavior. arxiv.org This is confirmed by both angle-resolved photoemission spectroscopy (ARPES) and density functional theory (DFT) calculations, which show the conduction band crossing the Fermi level at the M point in Hf-doped ZrSe2. arxiv.org This indicates an increase in electron-type carriers, leading to an extrinsic charge carrier density and a metallic character. arxiv.org

Intercalation, the insertion of atoms or molecules between the layers of ZrSe2, is another effective method for tuning its electronic properties. The intercalation of copper (Cu) atoms into layered ZrSe2 single crystals, for example, leads to a semiconductor-to-metal transition. arxiv.org This process donates electrons to the d-orbitals of the zirconium atoms, filling the bottom of the conduction bands and changing the electronic structure from semiconducting to metallic. arxiv.orgarxiv.org DFT calculations and experimental results confirm the metallic state in Cu₀.₀₇ZrSe₂, which displays an indirect bandgap, a significant change from the semiconducting nature of pristine ZrSe2. arxiv.org Field-effect transistor (FET) measurements also corroborate this semiconductor-to-metallic phase transition. arxiv.org

The intercalation of iron (Fe) into ZrSe2 also modifies its electronic structure. At low intercalation levels (x = 0–0.16), a semiconducting FeₓZrSe₂ phase exists. researchgate.net However, as the iron concentration increases to a critical point of x = 0.41, the material becomes metallic. researchgate.net This transition is attributed to the hybridization of the 3d bands of Zr and Fe and the overlap of their dz² electron shells, which increases conductivity by donating free carriers to the empty conduction band of the host material. nih.gov This ability to fine-tune the electronic properties through intercalation makes ZrSe2 a versatile material for various applications. nih.gov

Dopant/IntercalantResulting Compound/SystemEffect on Bandgap/Electronic PropertiesReference
Sn, BiSnZrSe₃, ZrBi₂Se₆Narrow bandgap (0.9–1.1 eV)
HfHf-doped ZrSe₂Semiconductor to metallic transition arxiv.org
CuCuₓZrSe₂Semiconductor to metallic transition arxiv.orgarxiv.org
FeFeₓZrSe₂Semiconductor at low x, metallic at x ≥ 0.41 researchgate.net
Alkali metals (Li, K)Intercalated ZrSe₂n-type doping, Fermi level shifts into conduction band

Strain Engineering of this compound Electronic Properties

Strain engineering is a powerful technique for modulating the electronic and optical properties of two-dimensional (2D) materials like this compound (ZrSe₂) by deforming their crystal lattice. researchgate.net Due to their remarkable mechanical resilience, 2D materials can withstand significant strain, leading to tunable band structures and a broad range of electronic and optical responses. researchgate.net

For transition metal dichalcogenides (TMDs) like ZrSe₂, applying biaxial strain can effectively enhance their thermoelectric performance through band valley engineering. ossila.com The application of strain can modulate the bandgap of these materials. For instance, in the case of zirconium disulfide (ZrS₂), a material related to ZrSe₂, applying strain from -6% to +8% results in a linear tuning of the bandgap. researchgate.net Similarly, for a ZrS₂/PtS₂ heterostructure, applying vertical tensile strain increases the bandgap by shifting the valence band maximum to a lower energy and the conduction band minimum to a higher energy. acs.org This demonstrates the potential of strain to precisely control the electronic properties of these materials.

Mechanical strain along the b-axis of zirconium triselenide (ZrSe₃) has been shown to effectively modulate the resonance energy of excitons. researchgate.net Theoretical studies on various 2D materials have shown that strain can induce an indirect-to-direct bandgap transition. For example, in monolayer Sc₂CO₂ MXene, a 2% biaxial strain can induce this transition. websiteonline.cn This principle of strain-induced electronic property modulation is also applicable to nanoribbons of materials like aluminum nitride, where strain can affect their electronic and magnetic properties. aip.org

Investigation of Carrier Mobility in this compound

Carrier mobility is a crucial parameter for the performance of electronic and optoelectronic devices. In this compound (ZrSe₂), carrier mobility is influenced by factors such as the material's dimensionality, the presence of defects, and doping.

Monolayer ZrSe₂ exhibits a higher carrier mobility (100–300 cm²/V·s) compared to its bulk counterpart (30–100 cm²/V·s). This enhanced mobility in the 2D form makes it a promising candidate for next-generation electronic devices, including field-effect transistors (FETs). ontosight.ai Zirconium triselenide (ZrSe₃) also demonstrates high carrier mobility, which is beneficial for high-performance electronic components. 2dmaterialsupermarket.com

Doping can be employed to enhance the carrier mobility in ZrSe₂. For example, doping with tin (Sn) or bismuth (Bi) has been shown to improve carrier mobility. Furthermore, in BiSbSe₃ co-doped with zirconium and a halogen (chlorine or bromine), the halogen doping at the Se site optimizes the carrier density while maintaining high carrier mobility by reducing the deformation potential. bohrium.com

The measurement of thermoelectric power and conductivity in ZrSe₂ single crystals grown by the iodine transport method has enabled the determination of both carrier mobility and carrier concentration. Studies have shown that the variation of these parameters with temperature indicates the presence of deep trapping centers, which can be reduced with increasing temperature.

Material FormCarrier Mobility (cm²/V·s)Reference
Bulk ZrSe₂30–100
Monolayer ZrSe₂100–300
ZrSe₃High 2dmaterialsupermarket.com

Electronic and Magnetic Properties of Defective this compound Nanoribbons

The electronic and magnetic properties of this compound (ZrSe₂) can be significantly influenced by the presence of defects and the material's structure at the nanoscale, such as in nanoribbons.

First-principles calculations have shown that introducing defects, such as vacancies, into a non-magnetic semiconductor material like ZrSe₂ can induce magnetic behavior. For instance, creating a zirconium vacancy (V₁Zr) or a zirconium and selenium di-vacancy (V₁Zr+₁Se) in a ZrSe₂ monolayer can lead to a magnetic metallic state. researchgate.net The net magnetic moments in these cases originate from the selenium atoms surrounding the vacancies. researchgate.net

The edge structure of nanoribbons also plays a critical role in determining their electronic and magnetic properties. For many 2D materials, armchair nanoribbons are typically semiconducting, while zigzag nanoribbons are often metallic. websiteonline.cn This is attributed to the saturation of dangling bonds at the edges. websiteonline.cn Edge passivation with different atoms can further tune these properties. For example, in zigzag ZrSe₂ nanoribbons, passivation with hydrogen and oxygen atoms can change the electronic behavior from semiconducting to metallic. researchgate.net

Doping the ZrSe₂ monolayer can also modulate its electronic and magnetic properties. Doping with nitrogen (N) or phosphorus (P) can result in nonmagnetic metals. researchgate.net In contrast, manganese (Mn) doping can induce magnetism, turning the ZrSe₂ monolayer into a magnetic semiconductor with a smaller direct bandgap. researchgate.net Co-doping with (Mn,N) or (Mn,P) can lead to robust magnetic moments and metallic characteristics. researchgate.net These findings highlight the potential of defect engineering and edge modification in ZrSe₂ nanostructures for applications in spintronics and nanoelectronics. researchgate.net

Electronic Polarizability and Oscillator Strength in Intercalated this compound

The intercalation of foreign atoms into the van der Waals gap of zirconium diselenide (ZrSe₂) can significantly modify its electronic and optical properties, including its electronic polarizability and oscillator strength.

A study on iron-intercalated zirconium diselenide (FeₓZrSe₂) using infrared reflectance spectroscopy revealed that the electronic polarizability increases linearly with the concentration of intercalated iron. aps.orgaps.org This analysis, based on a Lorentzian oscillator model, also showed increases in oscillator strength and damping with higher iron content. aps.orgaps.org Interestingly, the study indicated that no new vibrational modes were created as a consequence of the iron intercalation, and the primary transverse optical (TO) phonon frequency of the host ZrSe₂ remained unchanged. aps.orgaps.org These results suggest that the intercalated iron atoms primarily act to modify the oscillator parameters of the host ZrSe₂ lattice. aps.orgaps.org

The observed increase in electronic polarizability is a direct consequence of the introduction of free carriers into the host lattice by the intercalated metal atoms, which enhances the material's response to an external electric field. This ability to tune the electronic polarizability and oscillator strength through intercalation is crucial for designing and fabricating novel optoelectronic devices with tailored properties.

Intercalated ElementEffect on Electronic PolarizabilityEffect on Oscillator StrengthReference
Iron (Fe)Linear increase with concentrationIncrease with concentration aps.orgaps.org

Advanced Optical Response of this compound

Nonlinear Optical Absorption Characteristics of Zirconium Diselenide (e.g., Saturation Intensity, Modulation Depth)

Zirconium diselenide (ZrSe₂) has emerged as a promising material for applications in ultrafast photonics due to its excellent nonlinear optical (NLO) properties. mdpi.com As a saturable absorber (SA), ZrSe₂ can be used for passive mode-locking in fiber lasers, enabling the generation of ultrashort pulses. mdpi.comresearchgate.net

The NLO characteristics of ZrSe₂ are typically quantified by its saturation intensity and modulation depth. Saturation intensity is the optical intensity at which the absorption of the material reduces to half of its initial value, while modulation depth represents the maximum change in absorption.

Several studies have experimentally determined these parameters for ZrSe₂-based SAs. In one study, a ZrSe₂-polyvinyl alcohol (PVA) film was prepared and used to achieve a passively mode-locked erbium-doped fiber laser. mdpi.comnih.gov The saturation intensity and modulation depth were measured to be 12.72 MW/cm² and 2.3%, respectively. mdpi.comnih.gov Another study reported a saturation intensity of approximately 12.42 MW/cm² and a higher modulation depth of 4.99% for a ZrSe₂-PVA film used as a mode-locker in an erbium-doped laser. optica.org

These studies demonstrate that ZrSe₂ possesses suitable nonlinear absorption properties for applications in ultrafast lasers. mdpi.comnih.gov The material's suitable bandgap and high damage threshold further enhance its potential in this field. mdpi.com The successful use of ZrSe₂ as a saturable absorber for generating stable soliton states with high output power and narrow pulse durations underscores its importance for the development of next-generation photonic devices. mdpi.comresearchgate.net

Saturable AbsorberSaturation Intensity (MW/cm²)Modulation Depth (%)Reference
ZrSe₂-PVA Film12.722.3 mdpi.comnih.gov
ZrSe₂-PVA Film12.424.99 optica.org

Optical Absorption and Transmission Spectroscopy (UV-Vis-NIR) for Bandgap Estimation and Optical Response

Optical absorption and transmission spectroscopy across the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions are fundamental techniques for characterizing the electronic band structure of semiconductor materials like zirconium diselenide (ZrSe₂). These methods allow for the determination of the material's bandgap, a critical parameter for optoelectronic applications.

Zirconium diselenide is a layered transition metal dichalcogenide (TMDC) semiconductor. americanelements.comamericanelements.com Its bandgap has been a subject of extensive investigation, with studies showing that the value can vary depending on the material's thickness, from bulk crystals to monolayers. mdpi.com Bulk ZrSe₂ possesses an indirect bandgap of approximately 0.9 eV to 1.2 eV, while monolayer ZrSe₂ has an indirect bandgap of around 1.2 eV. mdpi.comossila.com This positions its absorption characteristics within the visible to infrared region of the electromagnetic spectrum, making it a candidate for applications in photovoltaics and nanoelectronics. mdpi.comossila.com

Transmission spectroscopy measurements on thin samples of ZrSe₂ reveal transparency in a wide energy range, with the onset of optical absorption indicating the indirect bandgap energy. researchgate.net Studies on ZrSe₂ crystals with a thickness of about 2 micrometers have identified the indirect bandgap at 1.2 eV. researchgate.net Other research on crystals with thicknesses between 6 and 10 µm determined the indirect bandgap to be approximately 1.12 eV at room temperature. mdpi.com The analysis for indirect transitions is typically performed by plotting the square root of the absorption coefficient multiplied by the photon energy, (αhν)¹/², against the photon energy (hν). mdpi.com

Furthermore, the optical response of ZrSe₂ can be modified. For instance, intercalation of copper into ZrSe₂ crystals leads to the formation of impurity states within the bandgap. rsc.org In studies where ZrSe₂ is incorporated into a polyvinyl alcohol (PVA) film to act as a saturable absorber, the linear transmittance increases with the optical wavelength. mdpi.comoptica.org For example, one such film showed a transmittance of 85.65% at 1550 nm. optica.org Another study measured the transmission at 89.70% at a wavelength of 1562 nm. mdpi.com The nonlinear optical properties, such as saturation intensity and modulation depth, have been determined to be around 12.72 MW/cm² and 2.3%, respectively, for a ZrSe₂-PVA film. mdpi.com

Material FormBandgap TypeBandgap Value (eV)Reference
Bulk ZrSe₂Indirect0.9 - 1.2 mdpi.comossila.com
Monolayer ZrSe₂Indirect~1.2 mdpi.com
Thin Sample (~2 µm)Indirect1.2 researchgate.net
Thin Sample (~6-10 µm)Indirect1.12 mdpi.com
ZrSSeIndirect1.32 mdpi.com
ZrS₂Indirect1.78 mdpi.com

Anisotropic and Strain-Tunable Excitonic Response in Zirconium Triselenide Nanosheets

Zirconium triselenide (ZrSe₃), a material with a quasi-one-dimensional (quasi-1D) crystal structure, exhibits significant in-plane anisotropy. uni-hannover.deresearchgate.netnih.gov This structural anisotropy leads to a highly anisotropic excitonic response, which can be effectively tuned by applying mechanical strain. uni-hannover.denih.govresearchgate.net This property is particularly pronounced in exfoliated nanosheets of ZrSe₃. uni-hannover.deresearchgate.net

The optical properties of ZrSe₃ are characterized by excitonic features observable in micro-reflectance spectroscopy. nih.govarxiv.org When uniaxial tensile strain is applied to thin flakes of ZrSe₃, these excitonic peaks exhibit a blueshift (a shift to higher energies). nih.govarxiv.org Crucially, the magnitude of this shift is strongly dependent on the crystallographic direction along which the strain is applied. nih.govarxiv.org

Experimental studies using a three-point bending apparatus to apply strain have quantified this anisotropic response. nih.gov When strain is applied along the b-axis of the ZrSe₃ crystal, the exciton (B1674681) peak shifts at a rate of approximately 60-95 meV per percent of strain (meV/%). nih.gov In contrast, when the strain is applied along the a-axis, the shift is much smaller, only about 0-15 meV/%. nih.gov This demonstrates a remarkable strain-tunability that is highly directional. Ab initio calculations of the band structure and reflectance spectra under uniaxial strain show excellent agreement with these experimental findings. nih.gov

Further investigations into the ultrafast optical response of ZrSe₃ reveal that compressive strain can enhance the polarization selectivity of sub-picosecond optical switching. researchgate.net The strain effectively decouples the excitonic and non-excitonic components of the response, tuning the switching energy at a rate of ~93 meV/%. researchgate.net This strain-tunable switching is found to be repeatable and reversible. researchgate.net First-principles calculations indicate that this control is achieved through momentum- and band-dependent modulations of the electronic band structure. researchgate.net

Strain AxisExciton Peak Shift Rate (meV/%)Reference
b-axis~60 - 95 nih.gov
a-axis~0 - 15 nih.gov
Compressive Strain~93 (switching energy) researchgate.net

Applications of Zirconium Selenide in Advanced Technologies

Optoelectronic and Photovoltaic Applications of Zirconium Selenide (B1212193)

Zirconium selenide's semiconducting nature and strong light-matter interaction are central to its applications in optoelectronic and photovoltaic devices. The material's bandgap, which varies from indirect in bulk form (~0.9-1.12 eV) to direct in monolayer form (~1.2-1.79 eV), allows for efficient light absorption and emission across the visible and near-infrared spectra. 2dmaterialsupermarket.comaip.orgresearchgate.netossila.commdpi.com

This compound in Ultrafast Pulse Lasers and Optical Modulators

Zirconium diselenide (ZrSe2) has demonstrated exceptional nonlinear optical properties, positioning it as a highly effective material for ultrafast photonics. It is particularly suited for use as a saturable absorber (SA), a key component in passively mode-locked fiber lasers for generating ultrashort pulses of light. When incorporated into a polyvinyl alcohol (PVA) film, ZrSe2-based SAs enable the production of stable soliton states with high output power and narrow pulse durations.

The effectiveness of a saturable absorber is determined by its modulation depth and saturation intensity. The modulation depth indicates the maximum change in absorption, while saturation intensity is the light intensity at which the absorption is reduced to half of its initial value. Research has shown that ZrSe2-PVA film-type saturable absorbers exhibit excellent performance characteristics for erbium-doped fiber lasers.

Table 1: Performance of ZrSe2-Based Saturable Absorbers in Fiber Lasers

Parameter Reported Value(s) Source(s)
Saturation Intensity 12.72 MW/cm², 13.14 MW/cm², 12.42 MW/cm² mdpi.com
Modulation Depth 2.3%, 6.09%, 4.99% mdpi.com
Pulse Duration 12.5 ps, 985 fs
Repetition Frequency 21.22 MHz, 3.38 MHz mdpi.com
Maximum Output Power 11.37 mW, 3.272 mW mdpi.com

These findings underscore that ZrSe2's suitable bandgap, strong nonlinear absorption, and high damage threshold make it a promising material for a wide range of applications in ultrafast pulse lasers. mdpi.com

This compound for Photovoltaic Devices and Solar Cells

This compound and its related compounds are being actively investigated for their potential in photovoltaic devices due to their favorable electronic properties and strong light absorption. 2dmaterialsupermarket.comaip.org While not typically used in its pure form, zirconium is a key component in several innovative materials designed for solar energy conversion.

The absorber layer is the heart of a solar cell, responsible for capturing photons and generating electron-hole pairs. While materials like antimony selenide (Sb2Se3) are common absorbers, research is exploring the use of zirconium-containing compounds to enhance performance. acs.org

A notable area of investigation involves chalcogenide perovskites, which are valued for their strong light absorption and chemical stability. bohrium.com Numerical simulations on solar cells using a barium this compound (BaZr(S0.6Se0.4)3) absorber layer have shown promising results. bohrium.com Similarly, simulations of solar cells with a barium zirconium sulfide (B99878) (BaZrS3) absorber layer, which shares chemical properties, yielded a potential power conversion efficiency (PCE) of 12.42%. bohrium.com Alloying these materials can further tune their properties; for instance, a titanium-doped barium zirconium sulfide absorber, Ba(Zr0.95Ti0.05)S3, showed a simulated PCE of 18.85%. bohrium.com

The development of heterostructures, such as ZrSe2/ZrS2 bilayers, is another avenue being explored. semanticscholar.org These structures exhibit a type-II band alignment, which facilitates the separation of electrons and holes, a crucial process for efficient charge extraction in photovoltaic devices. semanticscholar.org The broad absorption of ZrSe2 from the visible to the near-infrared region further supports its potential in solar applications. mdpi.com

Table 2: Simulated Performance of Solar Cells with Zirconium-Containing Absorber Layers

Absorber Material Simulated Power Conversion Efficiency (PCE) Bandgap Source(s)
BaZrS3 12.42% 1.9 eV bohrium.com
BaZr(S0.6Se0.4)3 15.47% 1.76 eV bohrium.com
Ba(Zr0.95Ti0.05)S3 18.85% 1.63 eV bohrium.com

Third-generation photovoltaics aim to surpass the efficiency limits of conventional single-junction solar cells, and multijunction (or tandem) cells are a primary strategy to achieve this. researchgate.net These devices stack multiple semiconductor layers with different bandgaps, allowing each layer to absorb a different portion of the solar spectrum more efficiently. researchgate.netmdpi.com

The narrow bandgap of compounds like tin this compound (SnZrSe3), at around 1.0 eV, makes them ideal for bottom-cell applications, complementing wider bandgap materials like barium zirconium sulfide (BaZrS3) in the top cell. materialsopenresearch.org This opens the possibility of creating all-ABX3 multijunction solar cells, which could offer a sustainable and efficient path for next-generation photovoltaics. materialsopenresearch.org

This compound as an Absorber Layer in Solar Cells

This compound in Photodetectors and Light-Emitting Devices

The inherent semiconducting and optical properties of both zirconium diselenide (ZrSe2) and zirconium triselenide (ZrSe3) make them suitable candidates for photodetectors and light-emitting devices. 2dmaterialsupermarket.com2dmaterialsupermarket.com Their ability to absorb light efficiently and convert it into an electrical signal is the fundamental principle behind a photodetector. 2dmaterialsupermarket.com

Research has demonstrated the fabrication of photodetectors from individual ZrSe3 nanobelts. These devices show a good photoresponse to a wide range of visible light, from 405 nm to 780 nm. Under illumination, the current in the device increases significantly compared to the dark current, with a rapid photoresponse time of less than 0.4 seconds. Similarly, photodetectors based on ZrSe2 have shown favorable performance, with pressure-tuning emerging as a method to enhance their photoresponsiveness by several orders of magnitude. aip.org

Furthermore, the quasi-one-dimensional chain-like structure of ZrSe3 leads to high anisotropy in its properties, which is particularly interesting for applications in polarized light-emitting and photodetecting devices. ossila.comossila.com

Table 3: Performance of a Zirconium Triselenide (ZrSe3) Nanobelt Photodetector

Parameter Value Conditions Source(s)
Wavelength Response 405 nm - 780 nm -
Photoswitch Current Ratio 1.97 650 nm illumination, 5V bias
Photoresponse Time < 0.4 s -

Thermoelectric Applications of this compound

Thermoelectric materials can directly convert waste heat into useful electrical energy, a property quantified by the dimensionless figure of merit (ZT). Zirconium diselenide (ZrSe2) has emerged as a promising candidate for thermoelectric applications, with research indicating it possesses properties superior to other common TMDCs like MoS2. ossila.com

The efficiency of a thermoelectric material depends on a high Seebeck coefficient (which measures the voltage generated from a temperature difference), high electrical conductivity, and low thermal conductivity. Theoretical and experimental studies have shown that ZrSe2 excels in these areas. First-principles calculations predict a high power factor (a measure of electronic transport performance) for bilayer ZrSe2 due to its unique electronic structure, which includes degenerate conduction bands. ossila.com

Furthermore, ZrSe2 exhibits low lattice thermal conductivity, which is crucial for maintaining the temperature gradient needed for efficient thermoelectric conversion. ossila.com Experimental measurements on surface-oxidized ZrSe2 crystals at 300 K have yielded a ZT value of approximately 0.085, the highest in the ZrS2-xSex series. researchgate.net Theoretical studies predict even higher ZT values, particularly for n-type doped bilayer ZrSe2, which could reach 1.84 at room temperature. ossila.com Researchers have also found that the thermoelectric performance of monolayer ZrSe2 can be significantly enhanced by applying biaxial strain, which can lead to a two-fold increase in the ZT value.

Table 4: Thermoelectric Properties of this compound (ZrSe2)

System Doping Temperature Predicted ZT Source(s)
Bilayer ZrSe2 n-type 300 K 1.84 ossila.com
Bilayer HfSe2 n-type 300 K 3.83 ossila.com
Monolayer ZrSe2 (strained) n-type Room Temp ~2x increase
Surface-oxidized bulk ZrSe2 n-type 300 K ~0.085 (experimental) researchgate.net

These findings highlight the strong potential of this compound in developing high-efficiency thermoelectric generators for waste heat recovery.

Conversion of Waste Heat into Electrical Energy using this compound

Spintronic Devices and Nanoelectronics Utilizing this compound

This compound's electronic properties make it a material of interest for spintronics and the development of advanced nanoelectronic components.

While pristine this compound is a non-magnetic semiconductor, research has shown that introducing specific defects can induce ferromagnetic behavior, making it a promising material for spintronics applications. researchgate.netnih.gov Spintronics, or spin-based electronics, aims to utilize the intrinsic spin of electrons in addition to their charge for information processing.

Studies using density functional theory have investigated the effects of point defects, such as zirconium or selenium vacancies, in ZrSe2 nanoribbons. researchgate.netnih.gov These investigations revealed that all studied defective ZrSe2 structures exhibit ferromagnetism. researchgate.netnih.gov The total spin magnetic moment can be altered by these vacancies, with a significant magnetic moment of 6.34 µB observed in a zigzag nanoribbon with a specific selenium vacancy (D6Se). researchgate.netnih.gov The spin density is primarily concentrated around the zirconium atoms near the defect sites. researchgate.netnih.gov Furthermore, the intercalation of iron into ZrSe2 has been shown to create a spin glass with strong spin frustration, leading to a robust and tunable exchange bias up to 250 K. osti.govacs.org These findings suggest that intercalated and defective ZrSe2 could be harnessed for spintronic technologies, potentially operating near room temperature. osti.govacs.org

This compound is actively being explored for the fabrication of field-effect transistors (FETs), which are fundamental components of modern electronics. ontosight.ai2dmaterialsupermarket.com Its semiconducting nature, coupled with a bandgap comparable to silicon, makes it suitable for such applications. ossila.com The layered structure of ZrSe2 allows for exfoliation into thin layers, which is advantageous for creating the channels in FETs. ossila.com2dmaterialsupermarket.comheegermaterials.com

FETs based on ZrSe2 have demonstrated high on/off current ratios exceeding 10⁶, a critical parameter for efficient switching in digital logic. Researchers have successfully fabricated FETs using multilayer ZrSe2 on SiO2/Si substrates with Au/Ti contact electrodes. researchgate.netarxiv.org Studies on FETs based on zigzag ZrSe2 nanoribbons have shown that these structures are promising for tunneling field-effect transistor (TFET) applications. researchgate.net The current-voltage characteristics of these devices can be effectively controlled by a gate voltage, making them suitable for low-voltage power applications. researchgate.net Additionally, van der Waals heterostructure TFETs have been created using MoSe2 and ZrSe2, demonstrating successful transistor operation and the potential for modulating band alignment with a back-gate bias. iosrjournals.org The high carrier mobility of related compounds like ZrSe3 also makes them candidates for high-performance FETs. 2dmaterialsupermarket.com

This compound (ZrSe2) and its counterpart hafnium selenide (HfSe2) are considered among the leading candidates to potentially replace silicon in future nanoelectronics. ossila.comheegermaterials.com A key advantage of ZrSe2 is its moderate bandgap (0.9–1.2 eV), which is small enough to permit low-voltage operation while being large enough to maintain high on/off current ratios in transistors. ossila.commdpi.com

Another significant benefit is the existence of a technologically desirable "high-κ" native dielectric, Zirconium dioxide (ZrO2). ossila.com Unlike other 2D materials that require the deposition of an external insulating layer, the inherent oxide of ZrSe2 can serve as the gate insulator, which helps to reduce interfacial traps and improve device performance. This combination of a suitable bandgap and a high-quality native dielectric could enable the fabrication of transistors that are significantly smaller than what is currently possible with silicon technology. ossila.com The excellent electronic and optical properties of ZrSe2 nanoribbons further underscore their potential as building blocks for a new generation of nanoelectronic devices. aip.org

Fabrication of Field-Effect Transistors (FETs) with this compound

Catalytic Applications of this compound

This compound and its composites are being investigated for their catalytic properties in various chemical reactions. The catalytic activity is linked to its electronic structure and surface properties, where active sites facilitate the adsorption and activation of reactant molecules.

One area of focus is the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. Studies have shown that the edge sites of ZrSe2 are more catalytically active for HER than its basal plane. doi.orgresearchgate.net The catalytic performance can be further enhanced by doping. For instance, niobium (Nb)-doped ZrSe2 has been identified as a highly effective catalyst for HER. doi.orgresearchgate.net Electrochemical treatments, such as oxidation and reduction, have also been shown to activate ZrSe2 for the HER. aip.orgrsc.org

In addition to HER, Nb-doped ZrSe2 has shown promise as an efficient electrocatalyst for the oxygen reduction reaction (ORR), which is crucial for the performance of fuel cells. nih.govacs.org While pristine ZrSe2 has a large bandgap unfavorable for ORR, doping with Nb eliminates the bandgap, making the material conductive and catalytically active. nih.govacs.org Theoretical calculations suggest that the ORR proceeds favorably on the surface of Nb-doped ZrSe2, making it a potential low-cost alternative to expensive platinum-based catalysts. nih.govacs.org Furthermore, zirconium-doped cadmium selenide (Zr-CdSe) nanoparticles have demonstrated enhanced photocatalytic activity in the degradation of organic dyes under solar irradiation compared to undoped CdSe. jwent.net

Photocatalytic Degradation of Organic Dyes by this compound-Based Nanomaterials (e.g., Zr-doped CdSe)

The contamination of water sources by organic dyes from industrial effluents is a significant environmental concern. This compound-based nanomaterials, particularly zirconium-doped cadmium selenide (Zr-doped CdSe), have demonstrated notable efficacy in the photocatalytic degradation of these pollutants.

Research into Zr-doped CdSe nanoparticles, synthesized through simple chemical methods, shows their superior photocatalytic activity compared to their undoped counterparts for degrading dyes such as indigo (B80030) carmine (B74029) and crystal violet under solar light irradiation. iust.ac.iriust.ac.ir The inclusion of zirconium ions into the cadmium selenide crystal lattice is a key factor in this enhanced performance. Characterization using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirms the uniform doping of zirconium onto the CdSe surface. iust.ac.ir

The introduction of zirconium acts as an electron scavenger, which reduces the recombination of photogenerated electron-hole pairs, thereby increasing photocatalytic efficiency. Doping with Zr can also lead to a smaller crystallite size and a larger surface area, which further enhances the catalytic process. The degradation of organic dyes follows pseudo-first-order kinetics, with one study reporting a maximum degradation efficiency of 92% for crystal violet. iust.ac.irresearchgate.net In another study focusing on indigo carmine, Zr-doped CdSe nanoparticles achieved a 94% degradation rate after 70 minutes of solar irradiation. iust.ac.ir

The photocatalytic mechanism begins when the semiconductor material absorbs photons from a light source, leading to the excitation of electrons from the valence band to the conduction band. This process generates electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl and superoxide (B77818) radicals, which are responsible for breaking down the complex organic dye molecules into simpler, non-toxic compounds.

Several factors influence the efficiency of this degradation process, including the initial concentration of the dye, the amount of the photocatalyst used, and the duration of light exposure. iust.ac.ir

Table 1: Research Findings on Photocatalytic Degradation of Organic Dyes by Zr-doped CdSe

ParameterZr-doped CdSeUndoped CdSeDye DegradedMaximum DegradationIrradiation TimeReference
Degradation Efficiency 94%82%Indigo Carmine94%70 min iust.ac.ir
Kinetics Pseudo-first-order-Crystal Violet92%3 hrs iust.ac.irresearchgate.net
Rate Constant (k) 0.04325 min⁻¹0.0313 min⁻¹Indigo Carmine-- iust.ac.ir

Hydrogen Evolution Reaction (HER) Catalysis and Water Splitting

Zirconium diselenide (ZrSe₂), a member of the transition metal dichalcogenide (TMD) family, is a material of growing interest for electrocatalytic applications, especially in the hydrogen evolution reaction (HER), a critical component of water splitting for hydrogen fuel production. mdpi.com Although bulk ZrSe₂ is considered a relatively inert catalyst, its performance is significantly enhanced when exfoliated into two-dimensional (2D) few-layer flakes.

Theoretical and experimental studies have shown that the catalytic activity of ZrSe₂ is predominantly concentrated at the edges of its layers, while the basal planes are largely inactive. iust.ac.irresearchgate.netiau.irresearchgate.net To overcome this limitation, researchers have explored strategies such as doping to enhance the catalytic performance of the entire material. Doping ZrSe₂ with elements like niobium (Nb) or manganese (Mn) has been shown to dramatically boost its HER activity. iust.ac.irresearchgate.netamericanelements.com DFT calculations suggest that Nb-doped ZrSe₂ is a particularly promising catalyst. researchgate.netiau.ir Furthermore, Mn-doped ZrSe₂ has exhibited exceptional HER activity, achieving a Gibbs free energy of hydrogen adsorption (ΔGH*) of 0.04 eV, which is very close to the ideal thermoneutral value of 0 eV for HER catalysts. americanelements.com

ZrSe₂ also demonstrates good stability as a catalyst in alkaline environments. iust.ac.ir Functional electrolyzers utilizing ZrSe₂-based catalysts have been successfully operated for both acidic and alkaline water splitting, achieving high current densities at competitive voltages, highlighting its practical potential. The electronic properties of ZrSe₂, specifically its relatively low band gap of about 0.84 eV, make it more suited for electrocatalysis rather than photocatalysis in water splitting applications. iust.ac.ir

Sensor Technology Applications of this compound

The unique semiconducting and surface properties of this compound also lend themselves to applications in sensor technology.

Gas Sensing Properties of this compound Nanoparticles (e.g., Ammonia (B1221849) Gas)

This compound (ZrSe₂) nanoparticles have emerged as a promising material for the fabrication of gas sensors, with a particular sensitivity to ammonia (NH₃). iust.ac.iriust.ac.ir These nanoparticles are often synthesized via a hydrothermal method, which allows for the creation of nanostructured thick films suitable for sensor devices. iust.ac.iriust.ac.ir

Studies have shown that sensors based on ZrSe₂ thick films exhibit excellent sensitivity and selectivity towards ammonia gas at relatively low operating temperatures. iust.ac.ir The optimal operating temperature for ammonia detection using these sensors has been identified as 120°C. iust.ac.iriust.ac.ir At this temperature, the sensor demonstrates a maximal response due to the ideal balance of gas adsorption and desorption kinetics on the material's surface, which facilitates the activation of a high number of charge carriers. iust.ac.ir

The sensing mechanism relies on the change in electrical resistance of the ZrSe₂ film upon exposure to the target gas. When the n-type ZrSe₂ semiconductor is exposed to air, oxygen molecules are adsorbed on its surface and capture free electrons, creating a depletion layer and increasing the material's resistance. In the presence of a reducing gas like ammonia, the NH₃ molecules react with the adsorbed oxygen species, releasing the trapped electrons back to the conduction band of the ZrSe₂. This process leads to a decrease in the sensor's resistance, which is measured as the sensing response. iust.ac.ir

Research has demonstrated that these sensors have fast response and recovery times. For an ammonia concentration of 500 ppm, a response time of approximately 10 seconds and a recovery time of about 34 seconds have been recorded. iust.ac.ir The sensitivity of the sensor increases linearly with the concentration of ammonia gas. iust.ac.ir The hierarchical nanostructure of the hydrothermally synthesized ZrSe₂ is credited with providing a large surface area for gas interaction, thus contributing to its excellent sensing performance. iust.ac.ir

Table 2: Gas Sensing Performance of ZrSe₂ Nanoparticles for Ammonia (NH₃)

ParameterValueConditionsReference
Target Gas Ammonia (NH₃)- iust.ac.iriust.ac.ir
Optimal Operating Temperature 120°C- iust.ac.iriust.ac.ir
Maximum Sensitivity 78.19%500 ppm NH₃ iust.ac.ir
Response Time ~10 seconds500 ppm NH₃ iust.ac.ir
Recovery Time ~34 seconds500 ppm NH₃ iust.ac.ir

Theoretical and Computational Investigations of Zirconium Selenide

First-Principles Studies of Zirconium Selenide (B1212193)

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool to explore the intrinsic properties of materials without relying on experimental parameters.

The electronic structure of a material dictates its electrical and optical properties. For zirconium selenide, these properties have been extensively investigated using Density Functional Theory (DFT) and the GW approximation.

DFT calculations have been employed to determine the electronic band structure and density of states (DOS) for different forms of this compound. For instance, studies on two-dimensional (2D) monolayer zirconium diselenide (ZrSe₂) show it to be a semiconductor with an indirect band gap of approximately 1.48 eV, as calculated using the B3LYP hybrid functional. acs.orgnih.gov The Fermi energy level for pristine 2D ZrSe₂ was calculated to be -5.34 eV. acs.orgnih.gov

Similarly, first-principles calculations on zirconium triselenide (ZrSe₃) monolayers reveal that it is an indirect gap semiconductor. researchgate.netuni-hannover.de Using the HSE06 hybrid functional, the band gap has been calculated to be 1.01 eV. researchgate.netuni-hannover.demdpi.com The valence band maximum (VBM) is located along the Γ-X path, while the conduction band minimum (CBM) is found at the Y point of the Brillouin zone.

The GW approximation, a many-body perturbation theory method, is often used to obtain more accurate predictions of the fundamental band gaps, which are frequently underestimated by standard DFT functionals. acs.orgictp.it For early transition metal dichalcogenides like ZrSe₂, the GW method provides band gaps that are in good agreement with values obtained from optical absorption experiments. acs.org

Calculated Electronic Properties of this compound Monolayers

CompoundComputational MethodBand Gap (eV)Character
Zirconium Diselenide (ZrSe₂)DFT (B3LYP)1.48Indirect
Zirconium Triselenide (ZrSe₃)DFT (HSE06)1.01Indirect

Phonon dispersion calculations are essential for determining the dynamical stability of a crystal lattice. The presence of imaginary frequency modes (soft modes) in the phonon spectrum would indicate structural instability.

For zirconium triselenide (ZrSe₃) monolayers, calculated phonon dispersion relations have confirmed their dynamical stability. researchgate.netuni-hannover.deuni-hannover.de The absence of imaginary frequencies throughout the Brillouin zone indicates that the monolayer structure is stable and can exist as a freestanding membrane. researchgate.netuni-hannover.dedoaj.org Likewise, phonon dispersion analysis of related compounds like zirconium ditelluride (ZrTe₂) confirms their dynamic stability. researchgate.net

Theoretical calculations are used to predict the mechanical properties and the feasibility of producing 2D materials through exfoliation. The exfoliation energy is the energy required to separate a single layer from its bulk crystal.

For ZrSe₃, the exfoliation energy has been predicted to be 0.37 J/m². researchgate.netuni-hannover.demdpi.com This value is comparable to that of graphene (0.37 J/m²), suggesting that producing ZrSe₃ nanosheets via mechanical exfoliation is feasible, a prediction that aligns with experimental synthesis. mdpi.comresearchgate.net Furthermore, calculations show that ZrSe₃ nanosheets possess highly anisotropic mechanical responses, meaning their mechanical properties differ significantly along different crystallographic directions. researchgate.netuni-hannover.demdpi.com

Predicted Exfoliation Energies

CompoundExfoliation Energy (J/m²)
Zirconium Triselenide (ZrSe₃)0.37
Graphene (for comparison)0.37

Phonon Dispersion Relations and Dynamical Stability Analysis

Modeling and Simulation for Performance Prediction of this compound Devices

Computational modeling is a vital tool for designing and optimizing electronic and optoelectronic devices, saving both time and cost before experimental fabrication. acs.orgnanografi.com Simulators like the Solar Cell Capacitance Simulator (SCAPS-1D) use numerical modeling to predict the performance of photovoltaic devices. acs.orgmdpi.com

This approach allows researchers to evaluate the potential of new device architectures and materials. msu.edu For a potential solar cell based on a this compound absorber, simulations could be used to optimize various parameters to maximize efficiency. Key parameters that can be modeled include:

Absorber Layer Thickness: Optimizing thickness is crucial for balancing light absorption and charge carrier collection. rsc.org

Defect Density: The concentration of defects within the material can act as recombination centers, harming device efficiency. Simulations can predict the tolerance for such defects. rsc.org

By systematically varying these parameters in a simulation, researchers can predict key performance metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc), thereby guiding the design of more efficient this compound-based devices. acs.orgrsc.org

Discrepancies Between Experimental and Computational Values in this compound and Methodological Adjustments

Discrepancies often arise between theoretical predictions and experimental results. These differences can stem from both the limitations of the computational models and the conditions of the experiments.

One common issue is that standard DFT calculations tend to underestimate the band gaps of semiconductors. researchgate.net To address this, more sophisticated and computationally intensive methods are employed. The use of hybrid functionals, such as HSE06 or B3LYP, has been shown to yield band gap values for materials like ZrSe₃ and ZrSe₂ that are more consistent with experimental observations. nih.govresearchgate.net The GW approximation is another powerful technique used to calculate band gaps that align well with experimental data from optical measurements. acs.org

The choice of the exchange-correlation functional within DFT can also significantly affect the prediction of structural properties. For example, while the Perdew-Burke-Ernzerhof (PBE) functional can overestimate the interlayer distance in layered materials like ZrSe₂, other functionals such as PBE for solids (PBEsol) and Wu-Cohen 2006 (WC06) have been shown to reproduce experimental crystal structures with much better accuracy. acs.org

Other factors contributing to discrepancies include:

Experimental Conditions: Calculations are often performed for a perfect crystal at absolute zero temperature, whereas experiments are conducted under ambient conditions on samples that may contain defects. mdpi.com

Indirect Band Gaps: In materials like tin this compound (SnZrSe₃), a large difference between the measured and calculated band gap was attributed to its nature as an indirect bandgap semiconductor, where weak optical transitions are difficult to detect experimentally. europa.eu

By understanding these potential sources of error, researchers can select appropriate computational methods and functionals to obtain theoretical predictions that more reliably reflect the real-world properties of this compound.

Future Research Directions and Unresolved Challenges in Zirconium Selenide Research

Optimization of Zirconium Selenide (B1212193) Synthesis Methods

The quality of zirconium selenide crystals and films is paramount for their performance in any application. While several synthesis methods exist, each presents a unique set of challenges that future research must aim to overcome.

Current synthesis techniques include solid-state reactions, chemical vapor transport (CVT), electrodeposition, and hydrothermal synthesis. Solid-state reactions, one of the earliest methods, often result in bulk crystals with limited purity. The CVT method, developed in the 1970s, allowed for the growth of larger single crystals with better stoichiometry, but these crystals frequently suffered from halide impurities and point defects that negatively impacted electronic mobility.

More recent advancements have led to higher-quality materials. The flux zone growth technique, though time-intensive (requiring up to three months), can produce electronic-grade ZrSe₂ crystals with significantly lower defect densities (10⁹–10¹⁰ cm⁻²) compared to CVT-grown crystals (10¹¹–10¹² cm⁻²). 2dsemiconductors.com For nanomaterials, hydrothermal synthesis has emerged as a scalable option for producing ZrSe₂ nanoparticles using precursors like zirconyl chloride and sodium selenite (B80905). iust.ac.ir Electrodeposition offers another route for creating polycrystalline thin films from aqueous solutions. electrochemsci.org

Despite this progress, significant challenges remain. Key areas for future research include:

Scalability and Cost-Effectiveness: Developing methods that can produce large-area, high-quality ZrSe₂ films and crystals at an industrial scale and at a lower cost is crucial for commercial viability.

Purity and Defect Control: Contamination and point defects in layered crystals are known to reduce electronic mobility and optical performance. 2dsemiconductors.com Future synthesis methods must focus on minimizing these imperfections. Halide-free techniques like flux zone growth are promising but need to be optimized for faster production. 2dsemiconductors.com

Process Control: For techniques like Chemical Vapor Deposition (CVD), precise control over growth parameters such as temperature, pressure, and precursor quantities is necessary to achieve desired thickness, size, and quality of the resulting films. polimi.it Low-temperature synthesis routes are also being explored to reduce carbon contamination and structural vacancies. researchgate.net

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Typical Products Key Advantages Key Challenges
Solid-State Reaction Bulk crystals Simple setup Low purity, poor homogeneity. researchgate.net
Chemical Vapor Transport (CVT) Millimeter-sized single crystals Better stoichiometry than solid-state. Halide impurities, high defect density. 2dsemiconductors.com
Flux Zone Growth High-purity single crystals Produces electronic-grade crystals with very low defect density. 2dsemiconductors.com Very slow process (months), high energy consumption. 2dsemiconductors.com
Hydrothermal Synthesis Nanoparticles Scalable, controllable particle shape. iust.ac.irmdpi.com Primarily for nanomaterials, may not be suitable for large-area films.
Electrodeposition Polycrystalline thin films Low cost, operates at room temperature. electrochemsci.org Requires conductive substrates, film quality depends on many parameters. electrochemsci.orgnih.gov
Chemical Vapor Deposition (CVD) Large-area mono- and few-layer films Good control over thickness and uniformity. polimi.it Requires careful optimization of precursors and conditions. polimi.itnih.gov

Advanced Understanding of this compound Mechanisms of Action in Diverse Applications

A deeper, more nuanced understanding of the fundamental mechanisms governing the behavior of this compound is essential for optimizing its performance in various applications. The compound's utility stems primarily from its electronic structure and surface properties.

In optoelectronics, its variable bandgap—transitioning from an indirect gap of approximately 0.9-1.2 eV in bulk to a direct gap in its monolayer form—is key to its function in photodetectors and solar cells. mdpi.com Its nonlinear optical properties have also been leveraged to function as a saturable absorber in ultrafast pulse lasers. mdpi.com In catalysis, the active sites on the material's surface are crucial for the adsorption and activation of reactant molecules.

Future research should focus on elucidating these mechanisms at a more granular level. For instance, in photocatalysis, creating Janus ZrSSe/SnSSe heterostructures has been shown to improve efficiency by leveraging built-in electric fields for better charge separation, a mechanism that warrants further investigation. Understanding how charge carriers are generated, separated, and transported within ZrSe₂ and across interfaces in devices is critical. Advanced in-situ characterization techniques could provide real-time insights into these processes during device operation. A more profound comprehension of these mechanisms will enable the rational design of ZrSe₂-based materials with enhanced efficiency and functionality for targeted applications.

Overcoming Challenges in this compound Thin Film Deposition for Stoichiometric Control

The deposition of high-quality, uniform thin films of this compound is a significant hurdle, particularly concerning stoichiometric control. acs.org Non-stoichiometry in the Zr:Se ratio can substantially alter the material's lattice parameters and, consequently, its electron transport properties. nih.govacs.org This is a critical challenge as many advanced electronic and optoelectronic devices rely on thin-film configurations. ontosight.aiheegermaterials.com

Several deposition techniques are employed, including thermal evaporation, pulsed laser deposition (PLD), and chemical vapor deposition (CVD), each with its own set of challenges. researchgate.netnih.gov A significant issue, particularly with ternary compounds like SnZrSe₃, is that the material can decompose upon heating, with constituent compounds having vastly different vapor pressures. researchgate.net This can lead to the deposition of films that are off-stoichiometry; for example, attempts to deposit SnZrSe₃ via thermal evaporation resulted in SnSe films instead. researchgate.net

Furthermore, the high chemical affinity between zirconium and oxygen presents another challenge, as unintentional oxidation can occur during or after deposition, forming zirconium oxide (ZrO₂) layers on the surface or within the film. nih.govacs.org Surface analysis of Fe-intercalated ZrSe₂ films has shown the presence of native oxides and segregated selenium on the surface. nih.govacs.org

Future research must focus on overcoming these deposition challenges:

Advanced Deposition Techniques: Exploring methods like Atomic Layer Deposition (ALD) could offer more precise, self-limiting control over film composition and thickness at the atomic level. google.com Similarly, Molecular Beam Epitaxy (MBE) can produce high-quality epitaxial films with atomically sharp interfaces, although finding suitable substrates remains a challenge. nih.govarxiv.org

Precursor Engineering: For CVD and ALD, the development of single-source precursors that contain both zirconium and selenium in the desired ratio can improve homogeneity and simplify the deposition process. nih.govacs.org

Interface Control: Understanding and controlling the interface between the ZrSe₂ film and the substrate is crucial. Self-assembled buffer layers have been observed to accommodate large lattice mismatches between chalcogenide perovskite films and oxide substrates, a phenomenon that could be exploited for better film growth. arxiv.org

Exploration of Novel this compound Heterostructures and Doping Combinations

Creating heterostructures and introducing dopants are powerful strategies for tuning the properties of this compound and unlocking new functionalities. Future research in this area holds immense promise for developing next-generation devices.

Heterostructures: Van der Waals (vdW) heterostructures, which involve stacking different 2D materials, allow for the combination of the unique properties of each constituent layer. Research has shown that heterostructures combining ZrSe₂ with other TMDCs like hafnium diselenide (HfSe₂) or molybdenum diselenide (MoSe₂) are promising for enhancing the efficiency of ultrathin solar cells. acs.orgrsc.org A heterostructure of 2H-phase ZrSe₂/HfSe₂ has been calculated to potentially achieve a power conversion efficiency of over 21%. rsc.org The atomically sharp interfaces achievable in these structures are critical for efficient charge transfer and device performance.

Doping and Intercalation: Doping, either through substitution or intercalation, can significantly modify the electronic and magnetic properties of ZrSe₂.

Substitutional Doping: Isovalent substitution, such as replacing some zirconium atoms with titanium (ZrxTi₁₋xSe₂), can alter the electronic structure and induce metal-insulator transitions. aip.org Doping with elements like tin (to form SnZrSe₃) can narrow the bandgap, making the material suitable for different parts of the solar spectrum.

Intercalation: Introducing atoms like iron into the van der Waals gap between ZrSe₂ layers (FexZrSe₂) can change the lattice parameters and induce a transition from a semiconducting to a metallic state. nih.govacs.org This intercalation can also introduce new magnetic properties. Doping with selenium has been shown to enhance the antibacterial properties of zirconium oxide nanostructures. rsc.org Similarly, doping tin selenide (SnSe) thin films with zirconium has been found to increase their optical absorbance. researchgate.net

Future research should systematically explore a wider range of doping elements and heterostructure combinations. The goals would be to precisely control properties like bandgap energy, carrier mobility, and thermoelectric performance. ossila.com For example, applying biaxial strain has been suggested as a method to enhance the thermoelectric properties of ZrSe₂ through band valley engineering. ossila.com This exploration, guided by theoretical calculations and experimental validation, will pave the way for novel ZrSe₂-based materials tailored for specific, high-performance applications. rsc.orgaip.org

Q & A

Q. How to design a reproducible synthesis protocol for ZrSe₂ nanoparticles?

  • Methodological Answer : Document all parameters (precursor purity, reaction time, cooling rates) using FAIR data principles. Provide raw data (e.g., XRD patterns, TEM micrographs) in supplementary materials. Reference standardized protocols (e.g., ASTM guidelines) for cross-lab validation .

Q. Tables

Synthesis Method Key Parameters Crystallinity Validation
CVDTemperature: 600°C, ZrCl₄:H₂Se = 1:2XRD (002 peak at 13.5°), TEM lattice fringes
ElectrochemicalPotential: -0.8 V vs. Ag/AgCl, pH 3SAED patterns, EDS stoichiometry
DFT Functional Bandgap (eV) Computational Cost
PBE (GGA)1.1Low
HSE061.4High
GW1.6Very High

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